molecular formula C11H23N B1319439 N-Cyclopentyl-N-hexylamine CAS No. 20007-10-7

N-Cyclopentyl-N-hexylamine

Cat. No. B1319439
CAS RN: 20007-10-7
M. Wt: 169.31 g/mol
InChI Key: LKFYDKLTDCPTTJ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N-hexylamine is a chemical compound with the CAS Number: 20007-10-7 . It has a molecular weight of 169.31 and its IUPAC name is N-cyclopentyl-N-hexylamine .


Molecular Structure Analysis

The molecular structure of N-Cyclopentyl-N-hexylamine is represented by the linear formula C11H23N . This indicates that the molecule consists of 11 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

N-Cyclopentyl-N-hexylamine is a compound with a molecular weight of 169.31 . The InChI Code for this compound is 1S/C11H23N/c1-2-3-4-7-10-12-11-8-5-6-9-11/h11-12H,2-10H2,1H3 .

Scientific Research Applications

Potentiation and Blood Pressure Effects

Research has shown that N-substituted hexylamines, including compounds like N-Cyclopentyl-N-hexylamine, have been studied for their effects on blood pressure and potentiation of the pressor response of sympathomimetic compounds. These compounds have varying degrees of pressor action, impacting blood pressure and enhancing the effects of other agents (Lewis, 1946).

Polymerization Applications

N-Cyclopentyl-N-hexylamine has been utilized in the polymerization of certain compounds. For instance, its role in the polymerization of Ne-trifluoroacetyl-L-lysine N-carboxyanhydride at low temperatures has been observed. This process leads to the creation of polypeptides with a broad molecular weight distribution (Vayaboury et al., 2004).

Chemical Synthesis and Catalysis

N-Cyclopentyl-N-hexylamine is involved in various chemical synthesis processes and acts as a catalyst. For example, it has been used in the catalytic cyclotrimerization of arylnitriles, converting various nitriles into substituted-s-triazines under mild conditions (Xu et al., 2010).

Interaction with Biochemical Systems

Studies have also explored the interaction of compounds like N-Cyclopentyl-N-hexylamine with biological systems, such as their cytogenetic effects on human leucocytes and Chinese hamster bone marrow (Brewen et al., 1971).

Role in Nucleoside Transport Inhibition

N-Cyclopentyl-N-hexylamine and similar compounds have been studied for their role in inhibiting nucleoside transport proteins. These studies help understand the molecular interactions and effects of these compounds in biochemical pathways (Tromp et al., 2005).

Safety And Hazards

N-Cyclopentyl-N-hexylamine is labeled as an irritant . Thermal decomposition of this compound can lead to the release of irritating gases and vapors . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

N-hexylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-2-3-4-7-10-12-11-8-5-6-9-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFYDKLTDCPTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602105
Record name N-Hexylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-N-hexylamine

CAS RN

20007-10-7
Record name N-Hexylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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